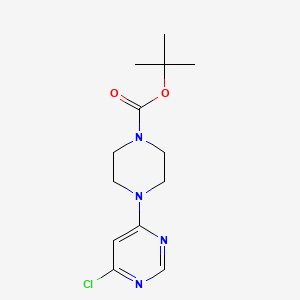

tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring linked to a 6-chloropyrimidine moiety and a tert-butyl carboxylate group. This structure is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents . The chlorine atom at the 6-position of the pyrimidine ring enhances electrophilicity, facilitating nucleophilic substitution reactions, while the tert-butyl group improves solubility and metabolic stability .

Properties

IUPAC Name |

tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-8-10(14)15-9-16-11/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGUCUQGOHTRAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595672 | |

| Record name | tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203519-88-4 | |

| Record name | tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Coupling

The most established and widely reported method for synthesizing tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate is via a Buchwald-Hartwig amination reaction. This involves the coupling of a halogenated pyrimidine (such as 4,6-dichloropyrimidine) with N-Boc-piperazine under palladium catalysis.

| Reagent/Condition | Details |

|---|---|

| Starting materials | 4,6-Dichloropyrimidine, N-Boc-piperazine |

| Catalyst | tris-(dibenzylideneacetone)dipalladium(0) |

| Ligand | 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) |

| Base | Sodium tert-butoxide |

| Solvent | Toluene |

| Temperature | 100 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

| Reaction time | Overnight (typically 12-16 hours) |

| Yield | Approximately 72% |

Reaction Summary:

- The palladium catalyst activates the aryl chloride on the pyrimidine ring.

- The piperazine nitrogen attacks the activated site, forming the C-N bond.

- The tert-butyl carbamate (Boc) protecting group on piperazine prevents side reactions.

- The reaction proceeds under inert atmosphere to avoid catalyst deactivation.

Detailed Reaction Example for Buchwald-Hartwig Coupling

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Mix 4,6-dichloropyrimidine (34.9 mmol), N-Boc-piperazine (26.9 mmol), sodium tert-butoxide (40.3 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.537 mmol), Xantphos (1.61 mmol) in toluene (270 mL). | Reaction mixture prepared. |

| 2 | Stir at 100 °C overnight under inert atmosphere (N2 or Ar). | Coupling reaction proceeds. |

| 3 | Workup and purification by column chromatography. | This compound isolated. |

| 4 | Yield: ~72%. | Product obtained as white solid. |

Purification and Characterization

- Purification: Typically by column chromatography using silica gel.

- Characterization: Confirmed by melting point (169-173 °C), NMR, and mass spectrometry.

- Storage: Under inert gas (nitrogen or argon) at 2-8 °C to maintain stability.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Buchwald-Hartwig Coupling | Pd catalyst, Xantphos ligand, NaOtBu, toluene, 100 °C, inert atmosphere | ~72 | Well-established, scalable | Requires Pd catalyst, inert atmosphere |

| Photocatalytic One-Step (Analogue) | Acridine salt photocatalyst, blue LED, O2, dichloroethane, 10 h | Up to 95 | One-step, environmentally friendly | Reported for aminopyridine analogue, not chloropyrimidine |

Research Findings and Industrial Relevance

- The palladium-catalyzed method remains the standard for industrial synthesis due to its reliability and scalability.

- Photocatalytic methods offer promising greener alternatives but require further adaptation for chloropyrimidine derivatives.

- The choice of method depends on factors such as cost, environmental impact, and desired purity.

- The palladium method’s use of sodium tert-butoxide and Xantphos ligand is critical for high coupling efficiency.

- Photocatalytic synthesis avoids heavy metals and hydrogen gas, reducing safety and environmental concerns.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, thiols, or amines in the presence of a base like sodium hydride or potassium carbonate.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of oxidized products such as sulfoxides or sulfones.

Reduction: Formation of reduced products such as amines or alcohols.

Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Synthesis of Novel Compounds: The compound is employed as a building block in the synthesis of various biologically active molecules. It has been reported to facilitate the creation of amides, sulphonamides, and other derivatives with diverse pharmacological profiles.

- Biological Activity: Preliminary studies indicate that tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate exhibits antibacterial, antifungal, and anticancer activities, making it a candidate for further drug development .

2. Biological Studies

- Mechanism of Action: The compound interacts with specific molecular targets, modulating enzyme activity and influencing various biological pathways. Techniques such as surface plasmon resonance are used to study its binding affinity to proteins.

- In Vitro Studies: Research has demonstrated its potential effects on cellular pathways, providing insights into its therapeutic applications .

3. Chemical Synthesis

- Intermediate in Organic Reactions: It serves as an important intermediate in the synthesis of other organic compounds, including those used in agrochemicals and specialty chemicals .

- Chemoselective Tert-butoxycarbonylation: The compound has been utilized as a chemoselective reagent for modifying aromatic and aliphatic amines, enhancing the scope of reactions available to synthetic chemists.

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate is primarily related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, thereby affecting various cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine/Pyridine Ring

Key Insights :

- Electron-Withdrawing Groups (e.g., Cl): The 6-chloro substituent in the target compound enhances reactivity in cross-coupling reactions compared to amino or methylthio groups .

- Aromatic System : Pyrimidine derivatives (target) exhibit stronger π-π interactions than pyridine analogs, influencing crystal packing and solubility .

Stability and Degradation Profiles

- Target Compound : Stable in simulated gastric fluid (SGF) and neutral media, as inferred from related piperazine-carboxylates .

- Unstable Analogs: Compounds 1a and 1b () degrade in SGF due to oxazolidinone ring hydrolysis, highlighting the superior stability of the chloropyrimidine core .

Crystallographic and Supramolecular Features

- Target vs. Pyrimidine-Benzene Derivatives: Target: Expected chair conformation of piperazine (similar to ), with intermolecular hydrogen bonds involving the carbonyl group . tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate (): Forms intramolecular O–H⋯N bonds and π-π stacked layers (3.59 Å spacing), suggesting similar packing for the target compound .

Biological Activity

Overview

tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate (CAS No. 203519-88-4) is a piperazine derivative notable for its potential biological activities and applications in medicinal chemistry. This compound features a tert-butyl group, a chloropyrimidine moiety, and a piperazine ring, which contribute to its unique interactions with biological targets.

- Molecular Formula : C₁₃H₁₉ClN₄O₂

- Molecular Weight : 298.77 g/mol

- Purity : Typically around 96% in commercial preparations

- Synthesis : Commonly synthesized through the reaction of 6-chloropyrimidine-4-amine with tert-butyl 4-piperazinecarboxylate in the presence of bases like sodium hydride or potassium carbonate in organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The chlorine atom in the pyrimidine ring can undergo nucleophilic substitution, allowing the compound to interact with various biological targets, including:

- Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : Ability to bind to receptors, potentially influencing neurological and psychiatric pathways.

Pharmacological Studies

Research has indicated that this compound may exhibit significant pharmacological properties:

- Antitumor Activity : Studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, related compounds have demonstrated effectiveness against A431 vulvar epidermal carcinoma cells, suggesting a potential role for this compound in cancer therapeutics .

- Antimicrobial Properties : Similar piperazine derivatives have been evaluated for their antibacterial activity against pathogens such as E. coli and S. aureus, indicating that this compound might also possess antimicrobial effects .

- Cytotoxicity : Preliminary cytotoxicity assays suggest that this compound could induce apoptosis in cancer cells, potentially through cell cycle arrest mechanisms .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate, and how is purity ensured?

- Synthesis : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting tert-butyl piperazine-1-carboxylate with 4,6-dichloropyrimidine under inert atmospheres (N₂ or Ar) in anhydrous solvents like dichloromethane or THF. Reaction temperatures range from 0°C to reflux, with monitoring via TLC or HPLC for completion .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Analytical techniques like NMR (¹H/¹³C) and mass spectrometry confirm structural integrity and purity (>95%) .

Q. How is the compound characterized structurally?

- Key Techniques :

- NMR : ¹H NMR (δ 1.4 ppm for tert-butyl, δ 8.3–8.5 ppm for pyrimidine protons) and ¹³C NMR (δ 155–160 ppm for carbonyl groups) .

- IR : Peaks at ~1680–1700 cm⁻¹ (C=O ester) and ~700–750 cm⁻¹ (C-Cl stretch) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 325.1 (calculated for C₁₃H₂₀ClN₅O₂) .

- Crystallography : Single-crystal X-ray diffraction (if available) confirms stereochemistry and hydrogen-bonding patterns, as seen in related piperazine derivatives .

Q. What are the stability and storage recommendations?

- Stability : Stable under inert conditions but sensitive to prolonged exposure to moisture or acids, which may hydrolyze the tert-butyl ester.

- Storage : Store at 2–8°C in airtight containers under nitrogen. Desiccants (e.g., silica gel) prevent hydration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Variables to Test :

- Solvent : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilicity but increase side reactions. Non-polar solvents (toluene) favor slower, selective reactions .

- Catalysts : DMAP or DIPEA improves coupling efficiency in amide/ester formations .

- Temperature : Lower temperatures (0–25°C) reduce side reactions (e.g., over-chlorination) .

- DoE Approach : Use factorial design to assess interactions between solvent, temperature, and stoichiometry. Monitor via HPLC for real-time yield analysis .

Q. How do structural modifications (e.g., substituting chlorine) affect biological activity?

- SAR Insights :

- Chlorine Position : The 6-chloro group on pyrimidine enhances electrophilicity, enabling cross-coupling (e.g., Suzuki-Miyaura) for further derivatization .

- tert-Butyl Group : Improves solubility in organic phases and metabolic stability compared to unprotected piperazines .

- Experimental Design : Synthesize analogs (e.g., 6-amino or 6-fluoro derivatives) and test binding affinity via SPR or enzymatic assays. Compare logP and permeability (Caco-2 assays) to assess pharmacokinetics .

Q. How can contradictory spectroscopic data be resolved during characterization?

- Case Example : Discrepancies in ¹H NMR integration ratios may arise from rotamers due to restricted piperazine rotation.

- Resolution :

- Variable Temperature NMR : Elevate temperature (e.g., 60°C) to coalesce split peaks .

- 2D Techniques : HSQC and HMBC correlate ambiguous protons/carbons and confirm connectivity .

Q. What analytical methods are critical for quantifying impurities in bulk synthesis?

- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Calibrate against certified reference standards .

- LC-MS : Identify low-abundance byproducts (e.g., dechlorinated or oxidized impurities) via high-resolution MS .

- Limits : Set impurity thresholds per ICH guidelines (<0.15% for unknown impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.